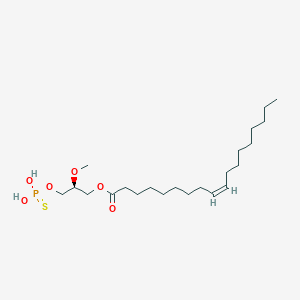

(2S)-OMPT

Beschreibung

Eigenschaften

IUPAC Name |

N,N-diethylethanamine;[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43O6PS.2C6H15N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30;2*1-4-7(5-2)6-3/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30);2*4-6H2,1-3H3/b11-10-;;/t21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHELRVLEXVWOAY-JNYXYQEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC.CCN(CC)CC.CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H73N2O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (2S)-OMPT

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-OMPT, the S-enantiomer of 1-oleoyl-2-O-methyl-glyceryl-3-phosphothionate, is a potent and selective synthetic agonist for the Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor (GPCR). As a metabolically stabilized analog of lysophosphatidic acid (LPA), (2S)-OMPT serves as a critical tool for elucidating the physiological and pathological roles of LPA3 signaling. This document provides a comprehensive overview of the mechanism of action of (2S)-OMPT, detailing its interaction with the LPA3 receptor and the subsequent activation of intracellular signaling cascades. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that elicits a wide range of cellular responses by activating a family of GPCRs. The LPA3 receptor, in particular, is implicated in various physiological processes, including reproduction and vascular development, as well as in pathological conditions such as cancer. The development of selective agonists like (2S)-OMPT has been instrumental in dissecting the specific contributions of LPA3 to these processes. (2S)-OMPT exhibits greater potency compared to its R-enantiomer, (2R)-OMPT, making it a preferred research tool.[1] This guide will delve into the molecular mechanisms that underpin the activity of (2S)-OMPT.

Mechanism of Action: LPA3 Receptor Activation and Downstream Signaling

The primary mechanism of action of (2S)-OMPT is its function as a selective agonist at the LPA3 receptor. Upon binding, (2S)-OMPT induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The LPA3 receptor promiscuously couples to G proteins of the Gαq/11 and Gαi/o subfamilies.

Gαq/11-Mediated Signaling

Activation of the Gαq/11 pathway by the (2S)-OMPT-LPA3 complex leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of LPA3 activation and can be readily measured to quantify agonist activity.

Gαi/o-Mediated Signaling

Concurrent with Gαq/11 activation, the LPA3 receptor can also signal through Gαi/o proteins. This pathway is primarily associated with the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, the βγ subunits released from the activated Gαi/o can also activate other downstream effectors, including Phosphoinositide 3-kinase (PI3K).

Convergence on MAPK/ERK and PI3K/Akt Pathways

The signaling cascades initiated by both Gαq/11 and Gαi/o converge on the Mitogen-Activated Protein Kinase (MAPK/ERK) and the PI3K/Akt pathways. The increase in intracellular calcium and the activation of PI3K contribute to the phosphorylation and activation of ERK and Akt. These kinases play crucial roles in regulating cell proliferation, survival, and migration.

Cellular Responses

The culmination of these signaling events is the modulation of various cellular functions. A notable downstream effect of (2S)-OMPT-mediated LPA3 activation in certain cell types, such as the OVCAR3 ovarian cancer cell line, is the production and release of interleukin-6 (IL-6), a pleiotropic cytokine involved in inflammation and cancer progression.

Quantitative Data

The following table summarizes the available quantitative data for the activity of OMPT. While specific EC50 values for (2S)-OMPT across all assays are not consistently reported, its enhanced potency relative to its enantiomer and the parent compound LPA is well-established.

| Parameter | Agonist | Cell Line | Value | Reference |

| EC50 (Receptor Phosphorylation) | OMPT | HEK293 (LPA3-transfected) | 10 ± 2 nM | |

| Relative Potency (Calcium Release) | (2S)-OMPT vs. (2R)-OMPT | LPA3-transfected Sf9 and Rh7777 cells | 5- to 20-fold more active | [1] |

Signaling Pathway and Experimental Workflow Diagrams

(2S)-OMPT-Induced LPA3 Signaling Pathway

Caption: (2S)-OMPT activates the LPA3 receptor, leading to Gq and Gi mediated signaling.

Experimental Workflow for Assessing (2S)-OMPT Activity

Caption: Workflow for characterizing the activity of (2S)-OMPT.

Detailed Experimental Protocols

LPA3 Receptor Binding Assay (Radioligand Displacement)

This protocol is a general framework for a competitive radioligand binding assay to determine the binding affinity of (2S)-OMPT for the LPA3 receptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing the LPA3 receptor.

-

Radiolabeled LPA analog (e.g., [³H]LPA).

-

(2S)-OMPT stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of (2S)-OMPT in binding buffer.

-

In a 96-well plate, add cell membranes, the radiolabeled LPA analog at a concentration near its Kd, and varying concentrations of (2S)-OMPT or vehicle.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

To determine non-specific binding, include wells with a high concentration of unlabeled LPA.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of (2S)-OMPT by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the (2S)-OMPT concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon LPA3 receptor activation.

-

Materials:

-

LPA3-expressing cells (e.g., transfected HEK293 or Rh7777 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

(2S)-OMPT stock solution.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection.

-

-

Procedure:

-

Seed the cells in the microplate and allow them to adhere overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading for each well.

-

Inject varying concentrations of (2S)-OMPT into the wells and immediately begin kinetic fluorescence measurements.

-

Record the fluorescence intensity over time to capture the transient calcium response.

-

Determine the peak fluorescence response for each concentration of (2S)-OMPT.

-

Plot the peak response as a function of the (2S)-OMPT concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Western Blot for MAPK (ERK) and Akt Phosphorylation

This protocol is for detecting the phosphorylation of ERK and Akt as a measure of downstream signaling activation.

-

Materials:

-

LPA3-expressing cells.

-

Serum-free cell culture medium.

-

(2S)-OMPT stock solution.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), as well as total ERK and total Akt.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Culture cells to sub-confluency and then serum-starve them overnight.

-

Treat the cells with varying concentrations of (2S)-OMPT for a specified time (e.g., 5-15 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

-

Repeat the process for p-Akt and total Akt.

-

Quantify the band intensities and plot the ratio of phosphorylated protein to total protein as a function of (2S)-OMPT concentration to determine the EC50.

-

IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of IL-6 secreted by cells in response to (2S)-OMPT.

-

Materials:

-

OVCAR3 cells or other IL-6-secreting, LPA3-expressing cells.

-

(2S)-OMPT stock solution.

-

Human IL-6 ELISA kit (containing capture antibody, detection antibody, standard, and substrate).

-

96-well ELISA plate.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (as provided in the kit).

-

Stop solution (e.g., 1 M H₂SO₄).

-

Microplate reader capable of measuring absorbance at 450 nm.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Replace the medium with fresh medium containing varying concentrations of (2S)-OMPT.

-

Incubate for a period sufficient to allow for IL-6 secretion (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Coat a 96-well ELISA plate with the IL-6 capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a standard curve of recombinant IL-6 to the plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated IL-6 detection antibody.

-

Incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP.

-

Incubate for 20 minutes at room temperature.

-

Wash the plate and add the TMB substrate solution.

-

Allow the color to develop, then stop the reaction with the stop solution.

-

Read the absorbance at 450 nm.

-

Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.

-

Plot the IL-6 concentration as a function of the (2S)-OMPT concentration to determine the EC50.

-

Conclusion

(2S)-OMPT is a valuable pharmacological tool for investigating the roles of the LPA3 receptor. Its mechanism of action involves the activation of Gαq/11 and Gαi/o signaling pathways, leading to calcium mobilization and the activation of the MAPK/ERK and PI3K/Akt cascades. These signaling events culminate in diverse cellular responses, providing a framework for understanding the physiological and pathophysiological functions of LPA3. The experimental protocols detailed in this guide offer a robust methodology for characterizing the activity of (2S)-OMPT and other LPA3 modulators, thereby facilitating further research in this area.

References

(2S)-OMPT: A Technical Guide to a Selective LPA3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-OMPT, chemically known as (2S)-1-oleoyl-2-O-methyl-sn-glycero-3-phosphothionate, is a potent and selective synthetic agonist for the lysophosphatidic acid receptor 3 (LPA3). As a stable analog of the endogenous signaling lipid lysophosphatidic acid (LPA), (2S)-OMPT serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the LPA3 receptor. Its selectivity makes it invaluable for dissecting the distinct signaling pathways governed by LPA3 from those activated by other LPA receptor subtypes. This technical guide provides an in-depth overview of (2S)-OMPT, including its chemical properties, receptor activation profile, detailed experimental protocols for its characterization, and the signaling cascades it initiates.

Chemical Properties of (2S)-OMPT

| Property | Value |

| Chemical Name | (2S)-1-oleoyl-2-O-methyl-sn-glycero-3-phosphothionate |

| Molecular Formula | C22H43O6PS • 2(C2H5)3N |

| Formula Weight | 669.00 g/mol |

| CAS Number | 1217471-69-6[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous buffers containing BSA, and organic solvents such as DMSO and ethanol. |

LPA3 Receptor Selectivity and Potency

(2S)-OMPT exhibits preferential agonistic activity at the human LPA3 receptor. While it is widely regarded as a selective LPA3 agonist, some studies suggest it may possess weak activity at other LPA receptor subtypes, particularly at higher concentrations. The following tables summarize the available quantitative data on the potency of (2S)-OMPT at various LPA receptors as determined by key in vitro functional assays.

Table 1: GTPγS Binding Assay

This assay measures the activation of G proteins, a primary step in GPCR signaling. The EC50 value represents the concentration of (2S)-OMPT that elicits a half-maximal response.

| Receptor Subtype | Cell Line | EC50 (nM) | Reference |

| LPA1 | HEK293T | No significant activity | [2] |

| LPA2 | HEK293T | Weak agonistic effects at >1µM | [2] |

| LPA3 | HEK293T | 276 | [2] |

Table 2: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a downstream effect of Gq/11-coupled receptor activation.

| Receptor Subtype | Cell Line | EC50 (nM) | Reference |

| LPA2 | Sf9 | Poorly induces Ca2+ increase | [1] |

| LPA3 | Sf9 | Efficiently induces Ca2+ increase | [1] |

| LPA3 | HEK293 | 425 | [3] |

Table 3: ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a common downstream signaling event for many GPCRs.

| Receptor Subtype | Cell Line | EC50 (nM) | Reference |

| LPA1 | HEK293 | No stimulation | [1] |

| LPA2 | HEK293 | No stimulation | [1] |

| LPA3 | HEK293 | 5 | [3] |

LPA3 Receptor Signaling Pathways

Activation of the LPA3 receptor by (2S)-OMPT initiates a cascade of intracellular signaling events. The LPA3 receptor primarily couples to G proteins of the Gq/11, Gi/o, and G12/13 families. These interactions lead to the activation of various downstream effector molecules and the modulation of cellular processes.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize (2S)-OMPT are provided below.

GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

-

Cell membranes expressing the LPA receptor of interest

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GDP

-

(2S)-OMPT

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

Scintillation cocktail

-

Glass fiber filter mats

-

Cell harvester

Procedure:

-

Prepare cell membranes from cells overexpressing the desired LPA receptor subtype.

-

In a 96-well plate, add 50 µL of assay buffer containing various concentrations of (2S)-OMPT.

-

Add 25 µL of cell membrane suspension (typically 5-20 µg of protein) to each well.

-

Add 25 µL of assay buffer containing GDP (final concentration ~10 µM) and [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats and measure the radioactivity using a scintillation counter.

-

Data are analyzed by non-linear regression to determine EC50 values.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels upon receptor activation using a calcium-sensitive fluorescent dye.

Materials:

-

Cells expressing the LPA receptor of interest

-

Fluo-4 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

(2S)-OMPT

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Seed cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells with HBSS.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject various concentrations of (2S)-OMPT and immediately begin measuring the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Data are analyzed to determine EC50 values.

ERK1/2 Phosphorylation Assay

This assay detects the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.

Materials:

-

Cells expressing the LPA receptor of interest

-

Serum-free culture medium

-

(2S)-OMPT

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and grow to ~80% confluency.

-

Serum-starve the cells for 4-24 hours.

-

Treat the cells with various concentrations of (2S)-OMPT for a specified time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

In Vivo Studies

(2S)-OMPT has been utilized in preclinical animal models to investigate the in vivo functions of LPA3. For instance, in a mouse model of sepsis induced by lipopolysaccharide (LPS), administration of (2S)-OMPT demonstrated a potential therapeutic effect.[4]

Experimental Example: Sepsis Mouse Model

-

Model: C57BL/6 mice injected with a lethal dose of LPS.

-

Treatment: (2S)-OMPT administered intraperitoneally at a specified dose following LPS challenge.

-

Endpoints: Survival rate, plasma cytokine levels (e.g., IL-6), and markers of coagulation can be monitored.

Further in vivo studies are necessary to fully characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the full therapeutic potential of (2S)-OMPT.

Logical Relationship of (2S)-OMPT Selectivity

The following diagram illustrates the logical relationship of (2S)-OMPT's selectivity for the LPA3 receptor based on the compiled data.

References

- 1. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 2. Lysophosphatidic acid (LPA) signaling via LPA4 and LPA6 negatively regulates cell motile activities of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Synthesis of (2S)-OMPT: A Potent and Selective LPA Analog for Advancing Lysophosphatidic Acid Receptor Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of (2S)-OMPT (L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate), a metabolically stabilized and potent agonist for the lysophosphatidic acid receptor 3 (LPA3). As a stereoisomer of OMPT, (2S)-OMPT exhibits significantly higher potency than its (2R) counterpart, making it a valuable tool for elucidating the physiological and pathological roles of the LPA3 receptor. This document details the enantioselective synthesis of (2S)-OMPT, presents its activity profile in structured tables, and provides in-depth experimental protocols for key biological assays. Furthermore, it visualizes the intricate signaling pathways activated by (2S)-OMPT through detailed diagrams, offering a critical resource for researchers in pharmacology and drug discovery.

Introduction: The Significance of LPA and the Advent of (2S)-OMPT

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6. These receptors are implicated in numerous physiological processes, including cell proliferation, migration, and survival, as well as in pathological conditions such as cancer, fibrosis, and inflammation. The lack of metabolically stable and receptor-subtype-selective ligands has historically hampered the dissection of the specific functions of individual LPA receptors.

The development of OMPT, a metabolically stabilized LPA analog with a phosphorothioate substitution, represented a significant advancement in the field. Subsequent research focusing on its stereochemistry led to the discovery that the (2S)-enantiomer, (2S)-OMPT, is significantly more potent than the (2R)-enantiomer, particularly as an agonist for the LPA3 receptor.[1] This enhanced potency and selectivity make (2S)-OMPT an invaluable chemical probe for investigating LPA3-mediated signaling and its downstream consequences.

Enantioselective Synthesis of (2S)-OMPT

The synthesis of (2S)-OMPT is achieved through an enantioselective route, ensuring the specific stereochemistry that confers its high potency. The following protocol is a composite representation based on established methodologies for the synthesis of OMPT and its analogs.

Experimental Protocol: Synthesis of (2S)-OMPT

Materials:

-

(R)-Solketal

-

Oleoyl chloride

-

Phosphorus trichloride (PCl3)

-

Sulfur (S8)

-

2-Cyanoethanol

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Acylation of (R)-Solketal: (R)-Solketal is acylated with oleoyl chloride in the presence of a base such as pyridine or DIPEA in an inert solvent like DCM at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and the product, (R)-1-oleoyl-2,3-isopropylideneglycerol, is purified by silica gel chromatography.

-

Acidic Deprotection: The isopropylidene protecting group is removed by treatment with an acid, such as aqueous acetic acid or a catalytic amount of a stronger acid, to yield (R)-1-oleoyl-glycerol.

-

Methylation of the sn-2 Hydroxyl Group: The sn-2 hydroxyl group is selectively methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride. This step is crucial for introducing the 2-O-methyl group and is performed under anhydrous conditions.

-

Phosphitylation: The resulting (R)-1-oleoyl-2-O-methyl-sn-glycerol is phosphitylated at the sn-3 position using a phosphitylating agent. A common method involves the use of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base like DIPEA.

-

Sulfurization: The intermediate phosphite triester is then converted to the phosphorothioate by treatment with elemental sulfur in a suitable solvent.

-

Deprotection of the Phosphate Group: The 2-cyanoethyl protecting group on the phosphate is removed by treatment with a mild base, such as a solution of triethylamine in pyridine or concentrated ammonia, to yield the final product, (2S)-OMPT.

-

Purification: The final compound is purified by silica gel chromatography to obtain high-purity (2S)-OMPT. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Biological Activity and Quantitative Data

(2S)-OMPT is a potent agonist primarily for the LPA3 receptor, demonstrating significantly higher activity compared to its (2R)-enantiomer. Its biological effects include the induction of intracellular calcium mobilization, stimulation of interleukin-6 (IL-6) production, and activation of the MAPK and Akt signaling pathways.[1]

Quantitative Agonist Potency of (2S)-OMPT

The following table summarizes the reported EC50 values for (2S)-OMPT in various functional assays, highlighting its potency at the LPA3 receptor.

| Assay | Cell Line | Receptor | (2S)-OMPT EC50 (nM) | LPA EC50 (nM) | Reference |

| LPA3 Receptor Phosphorylation | HEK293 | LPA3 | 10 | 260 | [2][3] |

| ERK1/2 Phosphorylation | HEK293 | LPA3 | 5 | 290 | [2][3] |

| Calcium Mobilization | HEK293 | LPA3 | 425 | 300 | [2][3] |

| Calcium Release | LPA3-transfected Sf9 | LPA3 | Potent (5-20 fold > (2R)-OMPT) | - | [4] |

Key Experimental Protocols for Biological Characterization

To assess the biological activity of (2S)-OMPT, several key in vitro assays are employed. Detailed protocols for these assays are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the ability of (2S)-OMPT to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.

Materials:

-

Cells expressing the LPA3 receptor (e.g., HEK293-LPA3)

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (optional, to prevent dye extrusion)

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding: Seed cells into microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (or Fura-2 AM) and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

-

Washing (for Fura-2): If using Fura-2, gently wash the cells with HBSS to remove extracellular dye. For no-wash Fluo-4 kits, this step is omitted.

-

Compound Preparation: Prepare serial dilutions of (2S)-OMPT in HBSS.

-

Measurement: Place the cell plate into the fluorescence microplate reader. Record a baseline fluorescence reading.

-

Compound Addition: Use the instrument's automated injector to add the (2S)-OMPT dilutions to the wells.

-

Data Acquisition: Immediately after compound addition, continuously record the fluorescence signal over time. For Fluo-4, excitation is typically at 490 nm and emission at 525 nm. For Fura-2, ratiometric measurements are made with excitation at 340 nm and 380 nm, and emission at 510 nm.

-

Data Analysis: The change in fluorescence intensity or ratio is plotted against the concentration of (2S)-OMPT to determine the EC50 value.

TGFα Shedding Assay for GPCR Activation

This assay provides a sensitive and versatile method to measure GPCR activation, particularly for Gq and G12/13-coupled receptors.[5][6][7]

Materials:

-

HEK293 cells

-

Expression plasmid for the LPA3 receptor

-

Expression plasmid for alkaline phosphatase-tagged pro-transforming growth factor-α (AP-TGFα)

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or similar serum-free medium

-

p-Nitrophenyl phosphate (pNPP) substrate

-

96-well microplates

Procedure:

-

Co-transfection: Co-transfect HEK293 cells with the LPA3 receptor and AP-TGFα expression plasmids using a suitable transfection reagent.

-

Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.

-

Starvation: The following day, replace the culture medium with serum-free medium and incubate for a few hours to reduce basal signaling.

-

Stimulation: Add serial dilutions of (2S)-OMPT to the wells and incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Supernatant Collection: Carefully collect the conditioned medium from each well.

-

AP Activity Measurement: Add the collected supernatant to a new plate containing the pNPP substrate dissolved in a suitable buffer.

-

Incubation and Reading: Incubate the plate at 37°C until a yellow color develops. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The absorbance values, which correspond to the amount of shed AP-TGFα, are plotted against the concentration of (2S)-OMPT to determine the EC50 value.

MAPK and Akt Phosphorylation Assay (Western Blotting)

This assay determines the activation of downstream signaling pathways by detecting the phosphorylation of key kinases, ERK (a MAPK) and Akt.

Materials:

-

Cells expressing the LPA3 receptor

-

(2S)-OMPT

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Starvation: Culture cells to sub-confluency and then serum-starve them overnight to reduce basal phosphorylation levels.

-

Stimulation: Treat the cells with various concentrations of (2S)-OMPT for a specific time course (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for electrophoresis.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then apply the chemiluminescent substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total forms of the kinases (total-ERK and total-Akt) to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Signaling Pathways of (2S)-OMPT

(2S)-OMPT, through its potent agonism at the LPA3 receptor, activates specific intracellular signaling cascades. The LPA3 receptor primarily couples to G proteins of the Gq/11 and Gi/o families.[8]

Gq/11-Mediated Pathway

Activation of the Gq/11 pathway by (2S)-OMPT leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium is a key signaling event that can be measured using the calcium mobilization assay. DAG, in conjunction with calcium, activates protein kinase C (PKC), which in turn can phosphorylate a variety of downstream targets, contributing to cellular responses.

Gi/o-Mediated Pathway

Coupling of the LPA3 receptor to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, the βγ subunits released from the activated Gi/o protein can activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway. The activation of these pathways is crucial for cell survival, proliferation, and migration.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by (2S)-OMPT.

Caption: LPA3 receptor signaling cascade initiated by (2S)-OMPT.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. 2S-OMPT - Echelon Biosciences [echelon-inc.com]

- 5. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]

- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of (2S)-OMPT and its Enantiomers: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "(2S)-OMPT". The following guide is a generalized framework based on established principles of stereoisomerism and structure-activity relationships in drug development, intended to serve as a template for researchers. The data and specific experimental details are illustrative examples.

Introduction

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting significant differences in their pharmacological and toxicological profiles. This occurs because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereoselective interactions. Understanding the structure-activity relationship (SAR) of a chiral compound and its enantiomers is therefore critical for the development of safe and effective therapeutics.[1][2][3][4]

This technical guide outlines the key experimental approaches and data analysis required to elucidate the SAR of a hypothetical chiral molecule, referred to here as OMPT, focusing on its (2S) and (2R) enantiomers.

Quantitative Analysis of Stereoselective Activity

A comprehensive evaluation of the biological activity of each enantiomer is the cornerstone of SAR analysis. This typically involves a battery of in vitro assays to determine binding affinity, functional potency, and efficacy at the primary biological target.

Receptor Binding Affinity

Binding assays are performed to quantify the affinity of each enantiomer for its molecular target.[5][6] Radioligand binding assays or label-free techniques like surface plasmon resonance (SPR) are commonly employed.

Table 1: Receptor Binding Affinities of OMPT Enantiomers

| Compound | Target Receptor | Ki (nM) |

| (2S)-OMPT | Receptor X | 15.2 ± 2.1 |

| (2R)-OMPT | Receptor X | 345.8 ± 18.3 |

| Racemic OMPT | Receptor X | 32.5 ± 4.5 |

Ki (inhibition constant) values are determined by competitive binding assays. Data are presented as mean ± standard deviation from three independent experiments.

Functional Potency and Efficacy

Functional assays measure the biological response elicited by each enantiomer.[7][8] The choice of assay depends on the nature of the target and the signaling pathway it modulates.

Table 2: Functional Activity of OMPT Enantiomers at Receptor X

| Compound | Assay Type | EC50 (nM) | Emax (%) |

| (2S)-OMPT | cAMP Accumulation | 25.6 ± 3.8 | 98 ± 5 |

| (2R)-OMPT | cAMP Accumulation | 850.2 ± 50.1 | 45 ± 8 |

| Racemic OMPT | cAMP Accumulation | 52.1 ± 6.2 | 95 ± 6 |

EC50 (half-maximal effective concentration) and Emax (maximum effect) are determined from concentration-response curves. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality SAR data.

Synthesis and Chiral Separation of Enantiomers

The synthesis of the racemic mixture of OMPT is followed by chiral separation using techniques such as chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[9] The absolute configuration of the separated enantiomers is confirmed using methods like X-ray crystallography.[10]

Receptor Binding Assay (Competitive Radioligand Binding)

-

Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human Receptor X are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.[11]

-

Binding Reaction: Cell membranes (20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-ligand Y) and increasing concentrations of the test compound ((2S)-OMPT, (2R)-OMPT, or racemic OMPT).

-

Incubation and Filtration: The reaction is incubated at room temperature for 60 minutes to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The Ki values are calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

-

Cell Culture: HEK293 cells expressing Receptor X are seeded in 96-well plates and grown to confluence.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes, followed by stimulation with increasing concentrations of the OMPT enantiomers for 30 minutes at 37°C.

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the compound concentration. EC50 and Emax values are determined using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualization

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.

Caption: Hypothetical signaling cascade initiated by (2S)-OMPT binding to a Gs-coupled receptor.

Caption: A streamlined workflow for determining the binding affinity of OMPT enantiomers.

Conclusion

The illustrative data clearly demonstrate the stereoselective activity of the hypothetical OMPT enantiomers, with the (2S)-enantiomer exhibiting significantly higher affinity and functional potency at Receptor X compared to the (2R)-enantiomer. This pronounced difference underscores the importance of evaluating individual enantiomers in drug discovery and development. The methodologies and workflows presented provide a robust framework for conducting such SAR studies, which are essential for selecting the optimal stereoisomer for further preclinical and clinical investigation.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers [mdpi.com]

- 4. brainly.com [brainly.com]

- 5. A guide to simple and informative binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physical Functional Assessment in Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Examination and evaluation of functional movement activities, body functions and structures, and participation | Neupsy Key [neupsykey.com]

- 9. Synthesis, Characterization and HPLC Analysis of the (1 S,2 S,5 R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological characterization of beta2-adrenergic agonist enantiomers: zilpaterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and pharmacological profile of tropicamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cellular Responses Induced by (2S)-OMPT Activation of LPA3

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA receptors 1-6 (LPA₁₋₆).[1] These receptors are implicated in numerous physiological and pathological processes, including cell proliferation, migration, wound healing, and cancer metastasis.[2][3] The LPA₃ receptor (previously known as EDG7) is a key member of this family, primarily signaling through Gαi/o and Gαq/11 proteins to initiate downstream cellular responses.[4][5]

The study of specific LPA receptor subtypes has been challenging due to the overlapping expression of multiple receptor types in most cell lines.[6] To overcome this, subtype-selective agonists and antagonists are invaluable tools. (2S)-OMPT (L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate) is a metabolically stabilized, potent, and selective synthetic agonist for the LPA₃ receptor.[6][7] Its (2S)-enantiomer is significantly more potent, exhibiting 5-20 times more activity in inducing calcium release compared to the (2R)-enantiomer.[7] This guide provides a comprehensive overview of the signaling pathways and cellular responses elicited by the activation of LPA₃ with (2S)-OMPT, summarizes quantitative data, and details key experimental protocols for studying these effects.

Signaling Pathways Activated by (2S)-OMPT

Activation of the LPA₃ receptor by (2S)-OMPT initiates signaling through two primary heterotrimeric G protein families: Gαq/11 and Gαi/o.[4][5] These pathways trigger distinct downstream effector systems, leading to a cascade of intracellular events.

-

Gαq/11 Pathway : This pathway primarily regulates calcium homeostasis.[8] Upon activation, Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[9] This rapid increase in intracellular calcium concentration is a hallmark of LPA₃ activation.[6]

-

Gαi/o Pathway : The Gαi/o pathway is primarily involved in mitogenic and survival signaling.[8] Activation of Gαi/o can lead to the inhibition of adenylyl cyclase, though its more prominent role in LPA₃ signaling is the activation of the Ras-Raf-MEK-ERK (MAPK) cascade and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[2][8] These pathways are crucial for regulating cell proliferation, survival, and migration.

Interestingly, (2S)-OMPT has been shown to be a biased agonist, demonstrating different potencies for activating various downstream pathways compared to the endogenous ligand, LPA.[10] For instance, OMPT is more potent than LPA in activating ERK 1/2 phosphorylation but less effective at inducing a rapid increase in intracellular calcium.[10][11][12]

Quantitative Data Summary

The following table summarizes key quantitative data for (2S)-OMPT and the endogenous ligand LPA in activating LPA₃ receptor-mediated responses. This data is essential for designing experiments and interpreting results.

| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| LPA | [³⁵S]GTPγS Binding | HEK293T (hLPA₃) | EC₅₀ | 196 | [13] |

| (2S)-OMPT | [³⁵S]GTPγS Binding | HEK293T (hLPA₃) | EC₅₀ | 276 | [13] |

| LPA | Ca²⁺ Mobilization | Sf9 (hLPA₃) | EC₅₀ | Potent | [6] |

| (2S)-OMPT | Ca²⁺ Mobilization | Sf9 (hLPA₃) | EC₅₀ | Potent | [6] |

| LPA | ERK 1/2 Phosphorylation | HEK293 (hLPA₃) | EC₅₀ | Less Potent | [10] |

| (2S)-OMPT | ERK 1/2 Phosphorylation | HEK293 (hLPA₃) | EC₅₀ | More Potent | [10] |

Note: "Potent" indicates efficient agonism was observed. Direct EC₅₀ values for Ca²⁺ mobilization and ERK phosphorylation from single comparative studies are not consistently reported across the literature, but relative potencies are noted.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular responses to (2S)-OMPT-mediated LPA₃ activation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the direct activation of G proteins coupled to a receptor, making it a proximal and reliable readout of receptor agonism.[14][15] It is particularly useful for differentiating full and partial agonists.[15]

Methodology:

-

Membrane Preparation : Prepare crude plasma membranes from cells overexpressing the LPA₃ receptor.[16]

-

Assay Buffer : Prepare an assay buffer typically containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Reaction Setup : In a 96-well plate, combine cell membranes (10-20 µg protein/well), varying concentrations of (2S)-OMPT, and 10 µM GDP. Allow pre-incubation for 15-20 minutes on ice.

-

Initiation : Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.[17]

-

Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination : Terminate the assay by rapid filtration through GF/C glass fiber filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification : Dry the filter plate, add scintillation cocktail to each well, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis : Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM). Specific binding is calculated and plotted against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, primarily reflecting Gαq/11 pathway signaling.[9] It is a high-throughput method widely used for screening GPCR modulators.[9]

Methodology:

-

Cell Plating : Seed cells expressing the LPA₃ receptor into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.[18]

-

Dye Loading : Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., 3 µM Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).[18] Incubate for 30-60 minutes at 37°C.

-

Washing : Gently wash the cells with the assay buffer to remove extracellular dye.[19]

-

Measurement : Place the plate in a fluorescence microplate reader equipped with injectors.

-

Compound Addition : Record a stable baseline fluorescence for 15-30 seconds. Then, use the integrated fluidics to inject varying concentrations of (2S)-OMPT into the wells.

-

Data Acquisition : Immediately following injection, measure the fluorescence intensity kinetically for 2-3 minutes.

-

Data Analysis : The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ value.

Cell Migration (Transwell) Assay

This assay, also known as a Boyden chamber assay, quantifies the chemotactic response of cells towards an agonist, a key cellular process often mediated by LPA receptors.[1][3]

Methodology:

-

Cell Preparation : Culture LPA₃-expressing cells to ~80% confluency, then serum-starve for 18-24 hours to minimize basal migration and increase sensitivity.[1][20] Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[1]

-

Assay Setup :

-

Lower Chamber : Add serum-free medium containing the chemoattractant ((2S)-OMPT, typically 100 nM - 1 µM) to the lower wells of a 24-well plate.[1] Include a negative control (serum-free medium alone).

-

Upper Chamber : Place cell culture inserts (e.g., 8 µm pore size) into the wells. Add the cell suspension to the upper chamber of each insert.

-

-

Incubation : Incubate the plate at 37°C in a CO₂ incubator for a period determined by cell type (typically 4-24 hours).

-

Cell Staining and Quantification :

-

Carefully remove the inserts and wipe the inside with a cotton swab to remove non-migratory cells.

-

Fix the migrated cells on the underside of the membrane with methanol for 15 minutes.[1]

-

Stain the fixed cells with a 0.1% crystal violet solution for 20 minutes.[1]

-

Wash the inserts to remove excess stain and allow them to air dry.

-

-

Data Analysis : Count the number of migrated cells in several random fields of view under a microscope. The results are expressed as the average number of migrated cells per field.

Conclusion

(2S)-OMPT is a powerful and selective pharmacological tool for elucidating the complex signaling and cellular functions of the LPA₃ receptor. Its biased agonistic properties, when compared to the natural ligand LPA, provide a unique opportunity to dissect the contributions of different signaling arms (e.g., Gαq/11 vs. Gαi/o) to specific physiological outcomes. The technical guidance and detailed protocols provided herein serve as a robust resource for researchers aiming to investigate LPA₃-mediated responses, ultimately facilitating the discovery of novel therapeutic agents targeting this important receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2S-OMPT - Echelon Biosciences [echelon-inc.com]

- 8. researchgate.net [researchgate.net]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

The Phosphothionate Moiety in (2S)-OMPT: A Linchpin for Metabolic Stability and Potent LPA3 Receptor Agonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S)-1-O-oleoyl-2-O-methyl-glyceryl-3-phosphothionate, commonly known as (2S)-OMPT, has emerged as a critical tool in the study of lysophosphatidic acid (LPA) signaling. Its utility and potency are intrinsically linked to a key structural modification: the substitution of a non-bridging oxygen atom with sulfur in the phosphate headgroup, creating a phosphothionate. This whitepaper provides a comprehensive technical overview of the significance of this phosphothionate group, detailing its impact on metabolic stability, receptor interaction, and downstream signaling, supported by experimental data and protocols.

The Critical Role of the Phosphothionate Group: Conferring Metabolic Resistance

Lysophosphatidic acid is a potent signaling lipid, but its in vivo and in vitro applications are hampered by its metabolic lability. LPA is rapidly degraded by lipid phosphate phosphatases (LPPs), which hydrolyze the phosphate ester bond, inactivating the molecule. The introduction of a phosphothionate group in (2S)-OMPT is a strategic chemical modification to overcome this limitation.

The replacement of an oxygen atom with a sulfur atom in the phosphate headgroup renders the molecule resistant to hydrolysis by phosphatases.[1][2][3] This increased metabolic stability ensures a longer half-life, allowing for more sustained and reliable receptor activation in experimental systems. This characteristic is paramount for accurately dissecting the physiological and pathological roles of LPA receptor signaling without the confounding variable of rapid ligand degradation.

(2S)-OMPT: A Potent and Stereoselective LPA3 Receptor Agonist

(2S)-OMPT is not only metabolically stable but also a potent and selective agonist for the LPA3 receptor, one of the six recognized LPA receptors (LPA1-6).[4] The agonistic activity is highly dependent on its stereochemistry. The naturally occurring (2S) enantiomer is significantly more active than its synthetic (2R) counterpart. Experimental data from calcium release assays in LPA3-transfected insect Sf9 cells and rat hepatoma RH7777 cells show that (2S)-OMPT is 5- to 20-fold more active than (2R)-OMPT.[5] This stereoselectivity highlights the specific and stringent structural requirements for optimal binding and activation of the LPA3 receptor.

Quantitative Agonist Profile of OMPT at the LPA3 Receptor

The potency of OMPT has been quantified in various cellular assays. The following table summarizes the half-maximal effective concentration (EC50) values for OMPT in comparison to the endogenous ligand, oleoyl-LPA, in HEK 293 cells expressing the LPA3 receptor.

| Assay | Agonist | EC50 (nM) | Reference |

| LPA3 Receptor Phosphorylation | OMPT | 10 ± 2 | [1] |

| Oleoyl-LPA | 270 ± 70 | [1] | |

| ERK 1/2 Phosphorylation | OMPT | 5 ± 2 | [2] |

| Oleoyl-LPA | 290 ± 50 | [2] | |

| Intracellular Calcium Mobilization | OMPT | 425 ± 100 | [2] |

| Oleoyl-LPA | 300 ± 50 | [2] |

Note: The data from Jáuregui-Huerta et al. (2024) used racemic OMPT. Given the significantly higher activity of the (2S)-enantiomer, it is the primary contributor to the observed potency.

These data reveal that OMPT is substantially more potent than LPA in inducing receptor and ERK 1/2 phosphorylation, suggesting it is a highly efficacious agonist for these downstream signaling events.[1][2] Interestingly, its potency for calcium mobilization is comparable to that of LPA, which may indicate biased agonism, a phenomenon where a ligand preferentially activates a subset of a receptor's signaling pathways.[2]

Downstream Signaling Pathways Activated by (2S)-OMPT

The LPA3 receptor primarily couples to G proteins of the Gq/11 and Gi/o families.[6][7] Activation of LPA3 by (2S)-OMPT initiates a cascade of intracellular events leading to diverse cellular responses, including proliferation, survival, and cytokine production.

-

Gq/11 Pathway: Upon ligand binding, LPA3 activates the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This rapid increase in intracellular calcium is a hallmark of LPA3 activation.

-

MAPK/ERK Pathway: The activation of LPA3 also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2). This pathway is crucial for cell proliferation and differentiation.

-

PI3K/Akt Pathway: (2S)-OMPT stimulates the phosphorylation and activation of Akt (also known as Protein Kinase B) through the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis.[5]

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to (2S)-OMPT in cells expressing the LPA3 receptor (e.g., HEK 293-LPA3).

Materials:

-

HEK 293 cells stably expressing human LPA3 receptor.

-

Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

(2S)-OMPT stock solution (in fatty acid-free BSA).

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader with kinetic reading and injection capabilities.

Procedure:

-

Cell Plating: Seed LPA3-expressing cells into a 96-well plate at a density to achieve 80-90% confluency on the day of the assay. Culture overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in Assay Buffer.

-

Remove culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.

-

Measurement: Place the plate in the fluorescence plate reader. Set the excitation wavelength to ~494 nm and emission to ~516 nm.

-

Establish a stable baseline fluorescence reading for 30-60 seconds.

-

Using the instrument's injector, add the desired concentration of (2S)-OMPT (prepared in Assay Buffer).

-

Record the fluorescence intensity kinetically for at least 3-5 minutes to capture the peak calcium response.

MAPK and Akt Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 and Akt in response to (2S)-OMPT stimulation.

Materials:

-

LPA3-expressing cells.

-

6-well plates.

-

Serum-free culture medium.

-

(2S)-OMPT.

-

Ice-cold PBS.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Culture and Starvation: Plate cells in 6-well plates. Once confluent, serum-starve the cells for 18-24 hours.

-

Stimulation: Treat the starved cells with various concentrations of (2S)-OMPT for a specified time (e.g., 5-15 minutes). Include an untreated control.

-

Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli sample buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein (e.g., anti-total-Akt).

Interleukin-6 (IL-6) Release Assay (ELISA)

This protocol is for quantifying the amount of IL-6 secreted by cells, such as OVCAR3 ovarian cancer cells, following stimulation with (2S)-OMPT.

Materials:

-

OVCAR3 cells.

-

24-well plates.

-

Culture medium.

-

(2S)-OMPT.

-

Human IL-6 ELISA Kit.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Cell Plating: Seed OVCAR3 cells in 24-well plates and allow them to adhere and grow.

-

Stimulation: Replace the medium with fresh medium containing the desired concentrations of (2S)-OMPT. Include an untreated control.

-

Incubation: Incubate the cells for a prolonged period (e.g., 24-48 hours) to allow for cytokine synthesis and secretion.

-

Sample Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and debris.

-

ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a 96-well plate pre-coated with an IL-6 capture antibody.

-

Incubating to allow IL-6 to bind.

-

Washing the plate.

-

Adding a biotin-conjugated detection antibody.

-

Incubating and washing.

-

Adding streptavidin-HRP conjugate.

-

Incubating and washing.

-

Adding a colorimetric substrate (e.g., TMB).

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Quantification: Calculate the concentration of IL-6 in each sample by comparing its absorbance to the standard curve.

Conclusion

The phosphothionate group is the cornerstone of (2S)-OMPT's utility as a pharmacological probe. By conferring resistance to enzymatic degradation, it provides a metabolically stable scaffold that allows for precise and sustained activation of the LPA3 receptor. This stability, combined with the high potency and stereoselectivity of the (2S) enantiomer, has established (2S)-OMPT as an invaluable tool for elucidating the complex signaling pathways downstream of LPA3 activation. For researchers in academia and the pharmaceutical industry, (2S)-OMPT offers a reliable means to investigate the roles of LPA3 in health and disease, paving the way for the development of novel therapeutics targeting this important GPCR.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LPAR3 - Wikipedia [en.wikipedia.org]

Understanding the Metabolic Stability of (2S)-OMPT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-OMPT, formally known as L-sn-1-O-oleoyl-2-O-methyl-glyceryl-3-phosphothionate, is a synthetic analog of lysophosphatidic acid (LPA). It is specifically designed for enhanced metabolic stability, acting as a potent and selective agonist for the LPA3 receptor. This technical guide provides a comprehensive overview of the metabolic stability of (2S)-OMPT, detailing the experimental protocols used to assess its metabolic fate and outlining the key signaling pathways it modulates. While specific quantitative metabolic data for (2S)-OMPT is not extensively available in public literature, this document presents the established qualitative understanding of its stability and provides standardized methodologies and data presentation formats crucial for its preclinical evaluation.

Introduction to (2S)-OMPT

(2S)-OMPT is a structurally modified version of the naturally occurring signaling lipid, lysophosphatidic acid. Natural LPA is metabolically labile, limiting its therapeutic potential. (2S)-OMPT incorporates two key chemical modifications to overcome this limitation: an O-methyl group at the sn-2 position and a phosphorothioate group replacing the phosphate moiety. These changes confer resistance to degradation by common metabolic enzymes such as acyltransferases, lipases, and phosphatases, resulting in a "metabolically-stabilized" profile. As a potent agonist of the LPA3 receptor, (2S)-OMPT is a valuable tool for investigating LPA3-mediated signaling and holds potential for therapeutic applications in conditions where LPA3 activation is beneficial.

Metabolic Stability of (2S)-OMPT

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences pharmacokinetic properties such as half-life, bioavailability, and clearance. While (2S)-OMPT is described as metabolically stabilized, specific quantitative data from in vitro and in vivo studies are not widely published. The following tables are presented as templates to illustrate how such data would be structured for a comprehensive evaluation of a compound like (2S)-OMPT.

In Vitro Metabolic Stability in Human Liver Microsomes

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are a standard tool for assessing Phase I metabolic stability.

Table 1: Hypothetical In Vitro Metabolic Stability of (2S)-OMPT in Human Liver Microsomes (HLM)

| Parameter | Value |

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 15 | 95 |

| 30 | 91 |

| 60 | 85 |

| Calculated Values | |

| Half-Life (t½, min) | > 60 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | < 10 |

| Classification | High Stability |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

In Vitro Metabolic Stability in Human Hepatocytes

Hepatocytes are whole liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive in vitro model for predicting hepatic clearance.

Table 2: Hypothetical In Vitro Metabolic Stability of (2S)-OMPT in Human Hepatocytes

| Parameter | Value |

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 30 | 92 |

| 60 | 83 |

| 120 | 70 |

| Calculated Values | |

| Half-Life (t½, min) | > 120 |

| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | < 5 |

| Classification | High Stability |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the metabolic stability of compounds like (2S)-OMPT.

Liver Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by Phase I enzymes, primarily CYPs.

Workflow for Microsomal Stability Assay

Protocol Details:

-

Preparation:

-

A stock solution of (2S)-OMPT is prepared in a suitable solvent (e.g., DMSO).

-

Pooled human liver microsomes are thawed on ice.

-

An incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) is prepared.

-

An NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.

-

-

Incubation:

-

(2S)-OMPT and liver microsomes are pre-incubated in the buffer at 37°C for a short period to allow for temperature equilibration.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 15, 30, and 60 minutes).

-

The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile, containing an internal standard for analytical normalization.

-

-

Analysis:

-

The terminated samples are centrifuged to precipitate proteins.

-

The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The peak area of (2S)-OMPT is normalized to the internal standard at each time point to determine the percentage of the parent compound remaining relative to the 0-minute time point.

-

The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

-

Hepatocyte Stability Assay

This assay assesses the metabolic stability of a compound in whole liver cells, encompassing both Phase I and Phase II metabolic pathways.

Workflow for Hepatocyte Stability Assay

Protocol Details:

-

Preparation:

-

A stock solution of (2S)-OMPT is prepared.

-

Cryopreserved human hepatocytes are thawed, and the cell viability and density are determined (e.g., using trypan blue exclusion).

-

The hepatocytes are resuspended in an appropriate incubation medium (e.g., Williams' Medium E).

-

-

Incubation:

-

The hepatocyte suspension is incubated with (2S)-OMPT at 37°C in a shaking water bath or incubator.

-

Aliquots of the cell suspension are collected at various time points (e.g., 0, 30, 60, and 120 minutes).

-

The reaction is terminated by the addition of cold acetonitrile containing an internal standard.

-

-

Analysis:

-

The samples are processed and analyzed by LC-MS/MS as described in the microsomal stability assay protocol.

-

The percentage of the parent compound remaining, half-life, and intrinsic clearance are calculated.

-

LPA3 Receptor Signaling Pathway

(2S)-OMPT exerts its biological effects by activating the LPA3 receptor, a G protein-coupled receptor (GPCR). The activation of LPA3 initiates a cascade of intracellular signaling events that regulate various cellular processes.

LPA3 Receptor Signaling Cascade

Pathway Description:

-

(2S)-OMPT Binding: (2S)-OMPT binds to and activates the LPA3 receptor on the cell surface.

-

G Protein Coupling: The activated LPA3 receptor couples to and activates heterotrimeric G proteins, primarily Gαq/11 and Gαi/o.

-

Gαq/11 Pathway:

-

Activated Gαq/11 stimulates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of intracellular calcium (Ca²⁺).

-